3-(4-Bromophenyl)-1,2,4-oxadiazole
Overview
Description
3-(4-Bromophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds have been the subject of various studies due to their interesting spectral characteristics and potential applications in optoelectronics and other fields .
Synthesis Analysis
The synthesis of derivatives of 1,3,4-oxadiazole, such as 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, has been achieved through palladium-catalyzed Suzuki cross-coupling reactions. This method involves the reaction of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole with different boronic acids containing thiophene, furan, pyridine, or benzene moieties under phase transfer catalysis conditions . Another approach for synthesizing 1,3,4-oxadiazole derivatives includes the refluxing of acid hydrazide with various aromatic carboxylic acids in phosphorous oxychloride, leading to compounds with different substituents, including bromine .
Molecular Structure Analysis
The molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, a derivative of 3-(4-Bromophenyl)-1,2,4-oxadiazole, has been elucidated through crystallographic studies. The studies revealed that the p-bromophenyl group is nearly coplanar with the oxadiazole ring, and the phthalimide group forms an angle of about 98° with the bromophenyloxadiazole plane. Molecular orbital calculations, including semi-empirical and ab initio methods, have been used to compare bond angles, bond lengths, and torsion angles with experimental values, showing remarkable agreement .
Chemical Reactions Analysis
The chemical reactions involving 3-(4-Bromophenyl)-1,2,4-oxadiazole derivatives primarily focus on the synthesis of these compounds. The dehydration of diarylhydrazide is a key step in the preparation of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, with the reaction conditions significantly affecting the yield, which can reach up to 78.9% .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives have been studied through various spectroscopic techniques. The UV absorption and photoluminescent properties of these compounds indicate maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths between 350-370 nm. The presence of aryl groups has been shown to influence these spectral properties. Additionally, the nonlinear optical properties of these compounds have been investigated using open-aperture z-scan experiments, revealing that certain bromine-containing derivatives exhibit optical limiting behavior, which is promising for optoelectronic applications .
Scientific Research Applications
Antimicrobial and Antileishmanial Activity
3-(4-Bromophenyl)-1,2,4-oxadiazole derivatives exhibit significant biological activities. A study synthesized a compound with 1,2,4-oxadiazole and 1,2,4-triazole heterocyclic rings and characterized it using spectroscopic methods. The compound showed low effectiveness against certain bacterial species and high antileishmanial activity, suggesting potential as a drug candidate against Leishmania major species (Ustabaş et al., 2020).
Synthesis and Biological Properties
Another study focused on synthesizing novel 1,3,4-oxadiazole derivatives, including 3-(4-bromophenyl)-1,2,4-oxadiazole, to create better anti-inflammatory and analgesic agents. The synthesized compounds demonstrated significant anti-inflammatory and analgesic activities, with some showing appreciable antibacterial activity (Husain & Ajmal, 2009).
Structural Analysis
The structural analysis of oxadiazole derivatives is crucial in understanding their potential applications. For instance, a study analyzed the crystal structure of a related compound, revealing planar oxadiazole rings and specific dihedral angles with attached phenyl groups. This structural insight is essential for applications in crystallography and materials science (Fun et al., 2010).
Antimicrobial Synthesis
A promising synthesis method for 3-(4-bromophenyl)-1,2,4-oxadiazole derivatives involved reactions without solvents, leading to compounds with antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).
Optoelectronic Applications
1,3,4-Oxadiazole derivatives, including those containing bromophenyl, have been synthesized and characterized for their optical nonlinearity, indicating potential applications in optoelectronics. These compounds can behave as optical limiters, useful in protecting sensitive optical devices (Chandrakantha et al., 2011).
properties
IUPAC Name |
3-(4-bromophenyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQNOWMRFJKXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649573 | |
Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1,2,4-oxadiazole | |
CAS RN |
16013-07-3 | |
Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16013-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.